methyl {(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Overview
Description
Methyl {(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, an ethoxy group, and multiple alkyne and alkene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves multi-step organic reactions. The starting materials often include ethoxy-substituted benzaldehydes, thiazolidine-2,4-dione, and propargyl alcohol derivatives. Key steps in the synthesis may involve:
Aldol Condensation: Formation of the benzylidene intermediate.
Cyclization: Formation of the thiazolidine ring.
Esterification: Introduction of the acetate group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: Conversion of alkenes and alkynes to epoxides and ketones.
Reduction: Hydrogenation of alkenes and alkynes to alkanes.
Substitution: Nucleophilic substitution at the ethoxy group or the acetate ester.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction typically produces alkanes.
Scientific Research Applications
Methyl {(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of methyl {(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to modulation of biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-ethoxy-4-hydroxybenzylidene)-3-oxobutanoate
- Ethyl 2-(3-ethoxy-4-hydroxybenzylidene)-3-oxobutanoate
- Methyl 2-(3-ethoxy-4-hydroxybenzylidene)-3-oxopropanoate
Uniqueness
Methyl {(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of both alkyne and alkene groups, along with the thiazolidine ring, distinguishes it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c1-5-8-15-10-14(11-16(27-7-3)19(15)28-9-6-2)12-17-20(24)22(21(25)29-17)13-18(23)26-4/h2,5,10-12H,1,7-9,13H2,3-4H3/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYDVBJRFYTAW-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC#C)CC=C)C=C2C(=O)N(C(=O)S2)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC#C)CC=C)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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